molecular formula C74H102N24O18S2 B10846371 Ac-I[CVWQDWGHHRC]T-NH2

Ac-I[CVWQDWGHHRC]T-NH2

Cat. No.: B10846371
M. Wt: 1679.9 g/mol
InChI Key: WCPUCPVVFQIWRA-BEXWAHHISA-N
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Description

Ac-I[CVWQDWGHHRC]T-NH2 (hereafter referred to as Peptide 29) is a compstatin-derived cyclic peptide engineered to inhibit the complement system, specifically targeting the C3 protein to treat conditions like age-related macular degeneration (AMD) . Its sequence features a 13-residue backbone cyclized via a disulfide bond between cysteine residues, with critical substitutions at positions 4 (tryptophan, W) and 9 (histidine, H). These modifications aim to enhance binding affinity to C3 while addressing solubility challenges observed in earlier analogs . Peptide 29 represents a therapeutic candidate balancing potency and physicochemical stability.

Properties

Molecular Formula

C74H102N24O18S2

Molecular Weight

1679.9 g/mol

IUPAC Name

2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10,13-bis(1H-imidazol-5-ylmethyl)-19,28-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C74H102N24O18S2/c1-7-36(4)60(87-38(6)100)73(116)96-55-32-118-117-31-54(71(114)98-61(37(5)99)62(76)105)95-64(107)47(17-12-20-81-74(77)78)89-68(111)52(24-42-29-80-34-86-42)92-67(110)51(23-41-28-79-33-85-41)88-57(102)30-84-63(106)49(21-39-26-82-45-15-10-8-13-43(39)45)91-69(112)53(25-58(103)104)93-65(108)48(18-19-56(75)101)90-66(109)50(94-72(115)59(35(2)3)97-70(55)113)22-40-27-83-46-16-11-9-14-44(40)46/h8-11,13-16,26-29,33-37,47-55,59-61,82-83,99H,7,12,17-25,30-32H2,1-6H3,(H2,75,101)(H2,76,105)(H,79,85)(H,80,86)(H,84,106)(H,87,100)(H,88,102)(H,89,111)(H,90,109)(H,91,112)(H,92,110)(H,93,108)(H,94,115)(H,95,107)(H,96,116)(H,97,113)(H,98,114)(H,103,104)(H4,77,78,81)/t36-,37+,47-,48-,49-,50+,51-,52+,53+,54-,55-,59-,60-,61-/m0/s1

InChI Key

WCPUCPVVFQIWRA-BEXWAHHISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CN=CN7)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CN=CN7)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compstatin Analogs

Compstatin analogs are optimized for C3 binding affinity, solubility, and aggregation resistance. Below is a detailed comparison of Peptide 29 with structurally related compounds:

Structural and Functional Comparison

Key analogs and their properties are summarized in Table 1:

Peptide # Name/Identifier Sequence IC50 (µM) Solubility/Aggregation Notes
II Parent Ac-I[CVVQDWGHHRC]T-NH2 0.47 Lower potency, moderate solubility
III W4/A9 Ac-I[CVWQDWGAHRC]T-NH2 0.11 High potency, moderate solubility
VIII W1/W4/A9 Ac-W[CVWQDWGAHRC]T-NH2 0.29 Reduced potency vs. III
29 Target (Peptide 29) Ac-I[CVWQDWGHHRC]T-NH2 N/A* Predicted high potency, low solubility
  • Binding Affinity: The parent peptide (II) exhibits an IC50 of 0.47 µM, while substituting position 4 with W (Peptide III) improves potency to 0.11 µM . Peptide VIII (W1/W4/A9) shows reduced potency (IC50 = 0.29 µM), indicating N-terminal modifications may disrupt binding .
  • Solubility and Aggregation :

    • Peptide III (W4/A9) demonstrates moderate solubility but lower aggregation than earlier analogs like Ac-I[CV(meW)QDWGAHRC]T-NH2, which aggregates due to hydrophobic substitutions .
    • Peptide 29’s histidine at position 9 introduces a polar side chain, which may marginally improve solubility over purely hydrophobic residues. However, its overall hydrophobicity (retained W4) likely maintains aggregation propensity compared to less potent analogs .

Key Findings from Research

Position-Specific Substitutions :

  • W4 : Enhances C3 binding via aromatic stacking interactions, as seen in Peptide III’s 4-fold potency increase over the parent .
  • H9 : Histidine’s imidazole group may stabilize binding through pH-dependent interactions, though this substitution risks reducing solubility compared to alanine .

Trade-offs in Design :

  • Analogs with higher potency (e.g., Peptide III) often exhibit solubility limitations, necessitating formulation adjustments for clinical use .
  • Peptide 29’s sequence aligns with strategies to prioritize binding affinity, but further optimization (e.g., PEGylation or charged residues) may be required to mitigate aggregation .

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